2-fluorocyclopropan-1-amine hydrochloride

sigma receptor ligands CNS drug discovery pain therapeutics

2-Fluorocyclopropan-1-amine hydrochloride (CAS 1314933-35-1) provides a unique fluorinated cyclopropylamine scaffold essential for sitafloxacin synthesis and Btk inhibitor design. Unlike non-fluorinated cyclopropylamines, fluorine substitution inverts MAO selectivity (MAO-B → MAO-A). The rigid geometry fills flat lipophilic enzyme pockets where simpler fluoroethylamines fail. σ1 vs σ2 selectivity depends on cis/trans configuration: trans isomers show σ1 Ki=4.8 nM, cis isomers show σ2 Ki=95 nM. Supplied as racemic mixture (≥97% purity); specify stereochemical requirements for custom resolution. Standard international B2B shipping available for R&D procurement.

Molecular Formula C3H7ClFN
Molecular Weight 111.54 g/mol
CAS No. 1314933-35-1
Cat. No. B3097651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluorocyclopropan-1-amine hydrochloride
CAS1314933-35-1
Molecular FormulaC3H7ClFN
Molecular Weight111.54 g/mol
Structural Identifiers
SMILESC1C(C1F)N.Cl
InChIInChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H
InChIKeyDYTNTYHQHKPQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorocyclopropan-1-amine Hydrochloride CAS 1314933-35-1: Procurement and Differentiation Overview for Medicinal Chemistry


2-Fluorocyclopropan-1-amine hydrochloride (CAS 1314933-35-1) is a small-molecule fluorinated cyclopropylamine building block with molecular formula C3H7ClFN and molecular weight 111.55 g/mol . The compound is a hydrochloride salt of the free base 2-fluorocyclopropan-1-amine, which exists as cis and trans diastereomeric pairs due to the two stereogenic centers on the cyclopropane ring. The cis-configured stereoisomer (specifically the (1R,2S)-2-fluorocyclopropan-1-amine) serves as a critical N1-substituent chiral intermediate in the synthesis of the marketed fluoroquinolone antibiotic sitafloxacin [1]. The presence of the fluorine atom on the three-membered cyclopropane ring confers distinctive conformational rigidity and electronic properties that differentiate this scaffold from non-fluorinated cyclopropylamines and from other small aliphatic amine building blocks [2].

2-Fluorocyclopropan-1-amine Hydrochloride: Why Stereochemistry Precludes Simple Analog Substitution


Procurement decisions for 2-fluorocyclopropan-1-amine hydrochloride cannot be reduced to simply sourcing any cyclopropylamine or any fluorinated amine building block. The cyclopropane ring contains two chiral centers, giving rise to cis and trans diastereomers with profoundly divergent biological activities, receptor binding profiles, and synthetic utility. Generic substitution with non-fluorinated cyclopropylamines (such as trans-2-phenylcyclopropylamine) alters both MAO isoform selectivity and metabolic stability [1]. Substitution with other fluorinated aliphatic amines (such as 2-fluoroethylamine) fails to replicate the rigid cyclopropane geometry that is essential for occupying flat, lipophilic enzyme pockets such as the H2 pocket of Bruton‘s tyrosine kinase [2]. Furthermore, the cis versus trans stereochemical configuration determines whether a compound exhibits σ1 versus σ2 receptor selectivity, MAO-A versus MAO-B inhibition, or serves as a viable intermediate for quinolone antibiotics versus being biologically inert [3].

2-Fluorocyclopropan-1-amine Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Cis vs Trans Stereoisomers Exhibit Inverse σ1/σ2 Receptor Selectivity

In a systematic study of 2-aryl-2-fluorocyclopropan-1-amines, the trans-configured p-methoxy derivative was the most potent σ1 receptor ligand (Ki = 4.8 nM), while the cis-configured p-trifluoromethyl derivative was the most potent σ2 receptor ligand (Ki = 95 nM). This demonstrates that cis and trans stereoisomers of the 2-fluorocyclopropan-1-amine scaffold exhibit divergent and even inverse subtype selectivity profiles that cannot be predicted from the non-fluorinated parent scaffold [1].

sigma receptor ligands CNS drug discovery pain therapeutics

Cis-2-Fluorocyclopropylamine Confers Superior Antibacterial Potency in Quinolones

The N1-(1,2-cis-2-fluorocyclopropyl)-substituted quinolone derivatives, exemplified by sitafloxacin, demonstrate potent bactericidal activity against both Gram-positive and Gram-negative organisms including Pseudomonas aeruginosa and Bacteroides spp. The cis-oriented (1R,2S)-2-fluorocyclopropylamine moiety is explicitly described as 'indispensable' for the compound‘s reduced side effects and superior pharmacokinetic profile compared to quinolones bearing alternative N1 substituents [1][2].

fluoroquinolone antibiotics antimicrobial drug development chiral intermediates

Cis-2-Fluorocyclopropylamine Derivatives Are Potent, Selective MAO-A Inhibitors Unlike Non-Fluorinated Parent

A series of para-ring-substituted (E)- and (Z)-1-aryl-2-fluorocyclopropylamines were examined as inhibitors of recombinant human liver MAO-A and MAO-B. The non-fluorinated parent compound, 1-phenylcyclopropylamine, is a selective inhibitor of MAO-B. In contrast, both (E)- and (Z)-diastereomers of derivatives bearing fluorine at the 2-position of the cyclopropane ring were potent and selective irreversible inhibitors of MAO-A, not MAO-B [1]. The introduction of the 2-fluoro substituent thus inverts the isoform selectivity of the cyclopropylamine scaffold from MAO-B to MAO-A.

MAO inhibitors antidepressant drug discovery neurochemistry

Fluorocyclopropyl Amide Stereochemistry Modulates Btk Inhibition and hERG Off-Target Liability

In a medicinal chemistry campaign developing reversible Btk inhibitors, incorporation of a fluorocyclopropyl amide isostere was employed to occupy the flat, lipophilic H2 pocket of the kinase. Critically, Btk inhibition and hERG off-target activity were found to be stereodependent. Among the stereoisomers evaluated, the (R,R)-configured fluorocyclopropyl amide was identified as the lead compound, demonstrating that different stereoisomers of the same fluorocyclopropylamine-derived building block produce distinct profiles of on-target potency and off-target safety liability [1].

Btk inhibitors autoimmune disease kinase drug discovery

2-Fluorocyclopropan-1-amine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Synthesis of Sitafloxacin and Next-Generation Fluoroquinolone Antibiotics

The cis-(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride serves as the essential N1-substituent chiral intermediate for sitafloxacin (DU-6859), a fluoroquinolone antibiotic with demonstrated efficacy against Buruli ulcer and broad-spectrum activity against Pseudomonas aeruginosa and Bacteroides spp. The cis stereochemistry of the fluorocyclopropyl moiety is described in primary patent literature as indispensable for achieving the compound's reduced side effect profile and superior pharmacokinetic properties relative to earlier quinolones [1][2]. This scenario is directly supported by the class-level evidence presented in Section 3 establishing the essential nature of the cis configuration for antibacterial potency.

Development of Stereochemically-Tuned Btk Inhibitors for Autoimmune Indications

Research groups pursuing reversible Bruton's tyrosine kinase (Btk) inhibitors for chronic immune diseases such as rheumatoid arthritis and lupus can employ 2-fluorocyclopropan-1-amine-derived amide isosteres to occupy the flat, lipophilic H2 binding pocket. The Btk inhibition potency and hERG off-target liability are stereodependent, with the (R,R)-configured fluorocyclopropyl amide identified as the optimal lead stereoisomer [1]. This scenario is directly supported by the direct head-to-head evidence in Section 3 demonstrating that different stereoisomers produce distinct on-target and off-target activity profiles.

Sigma-1 or Sigma-2 Receptor Ligand Discovery Programs

Medicinal chemistry programs targeting sigma-1 receptors (for neuroprotection, pain, depression) or sigma-2 receptors (for cancer, Alzheimer's disease) can utilize 2-aryl-2-fluorocyclopropan-1-amine scaffolds. Critically, trans-configured derivatives demonstrate high σ1 affinity (Ki = 4.8 nM for the p-methoxy analog), while cis-configured derivatives demonstrate preferential σ2 affinity (Ki = 95 nM for the p-trifluoromethyl analog) [1]. Procurement of the correct cis/trans stereoisomer is therefore essential for directing lead optimization toward the intended receptor subtype. This scenario is directly supported by the direct head-to-head quantitative evidence presented in Section 3.

MAO-A Selective Inhibitor Design for Antidepressant Discovery

Research programs developing novel monoamine oxidase inhibitors for depression or anxiety indications can leverage 2-fluorocyclopropan-1-amine as a scaffold that confers selective MAO-A inhibition. Unlike the non-fluorinated parent 1-phenylcyclopropylamine, which selectively inhibits MAO-B, the 2-fluoro-substituted derivatives exhibit potent and selective irreversible MAO-A inhibition [1]. This scenario is directly supported by the direct head-to-head evidence in Section 3 showing that fluorine substitution inverts MAO isoform selectivity from MAO-B to MAO-A.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluorocyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.